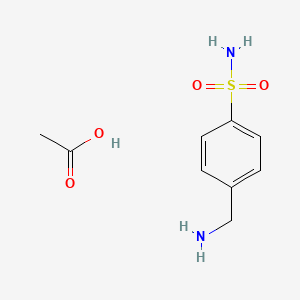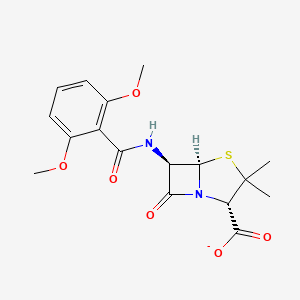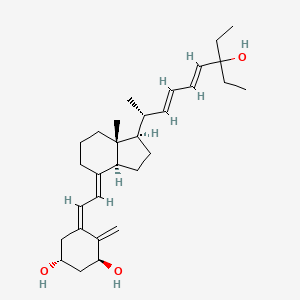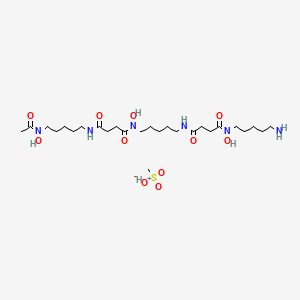
Chlorhydrate de BU 224
Vue d'ensemble
Description
Le chlorhydrate de BU 224 est un ligand sélectif du récepteur imidazoline I2 avec une forte affinité (Ki = 2,1 nM) . Le récepteur imidazoline I2 est un site de liaison allostérique de la monoamine oxydase et joue un rôle crucial dans la neuroprotection et la modulation de la douleur . Le this compound a montré un potentiel dans diverses activités pharmacologiques, notamment des effets antinociceptifs et antidépresseurs .
Applications De Recherche Scientifique
BU 224 hydrochloride has been extensively studied for its scientific research applications, including:
Chemistry: Used as a ligand in the study of imidazoline receptors and their role in various biochemical pathways.
Biology: Investigated for its effects on neuroprotection and pain modulation.
Medicine: Explored for its potential as an antidepressant and antinociceptive agent.
Industry: Utilized in the development of new pharmacological agents targeting imidazoline receptors.
Mécanisme D'action
Target of Action
BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor . The imidazoline I2 receptor is the primary receptor for clonidine and other imidazolines . It is an allosteric binding site of monoamine oxidase and plays a critical role in neuroprotection and pain modulation .
Mode of Action
BU 224 hydrochloride interacts with the imidazoline I2 receptor, where it acts as a potent antagonist This means it binds to the receptor and inhibits its function
Biochemical Pathways
The imidazoline I2 receptor is involved in various biochemical pathways. For instance, it plays a role in the modulation of pain and neuroprotection
Result of Action
In the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . Also, BU224 increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex . These results suggest the antidepressant-like activity of BU224 .
Safety and Hazards
BU 224 hydrochloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The safety information includes the following hazard statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements are P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Analyse Biochimique
Biochemical Properties
BU 224 hydrochloride interacts with the imidazoline I2 receptor . This receptor is the primary receptor for clonidine and other imidazolines . The I2 receptor is an allosteric binding site of monoamine oxidase , playing a critical role in neuroprotection and pain modulation .
Cellular Effects
BU 224 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it dose-dependently inhibits C-fiber evoked responses, post-discharge, and wind-up . It also shows antinociceptive effects in vivo .
Molecular Mechanism
BU 224 hydrochloride exerts its effects at the molecular level through its high affinity for the imidazoline I2 receptor . It acts as an allosteric modulator of this receptor . This interaction influences the activity of monoamine oxidase , thereby affecting neuroprotection and pain modulation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored for up to 12 months .
Dosage Effects in Animal Models
In animal models, BU 224 hydrochloride has been shown to have dose-dependent effects. For instance, in the rat forced swim test, BU 224 hydrochloride significantly inhibited immobility and increased mild swimming . It also increased adrenocorticotrophic hormone (ACTH) response to the forced swim test and 5-hydroxytryptamine (5-HT) levels in the frontal cortex .
Metabolic Pathways
It is known that the compound interacts with the imidazoline I2 receptor , which is an allosteric binding site of monoamine oxidase .
Méthodes De Préparation
La synthèse du chlorhydrate de BU 224 implique la réaction de la 2-chloroquinoléine avec l'éthylènediamine dans des conditions spécifiques . La réaction se produit généralement en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et le produit est ensuite traité avec de l'acide chlorhydrique pour former le sel chlorhydrate . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle, tenant compte du rendement, de la pureté et de la rentabilité .
Analyse Des Réactions Chimiques
Le chlorhydrate de BU 224 subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés de la quinoléine.
Réduction : Le composé peut être réduit pour former des dérivés de la dihydroquinoléine.
Substitution : Le this compound peut subir des réactions de substitution, en particulier sur le cycle quinoléique, pour former divers dérivés substitués.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le this compound a été largement étudié pour ses applications de recherche scientifique, notamment :
Biologie : Enquête sur ses effets sur la neuroprotection et la modulation de la douleur.
Médecine : Exploration de son potentiel comme agent antidépresseur et antinociceptif.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs imidazoline.
Mécanisme d'action
Le this compound exerce ses effets en se liant sélectivement au récepteur imidazoline I2 . Cette liaison module l'activité de la monoamine oxydase, conduisant à des changements dans les niveaux de neurotransmetteurs et à des effets neuroprotecteurs et de modulation de la douleur subséquents . Le composé influence également la libération de l'hormone adrénocorticotrope et les niveaux de sérotonine dans le cerveau, contribuant à son activité antidépressive .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de BU 224 est unique en raison de sa forte affinité et de sa sélectivité pour le récepteur imidazoline I2 . Des composés similaires incluent :
2-BFI : Un autre ligand du récepteur imidazoline I2 avec des activités pharmacologiques similaires.
Agmatine : Un composé naturel qui cible également les récepteurs imidazoline.
Idazoxan : Un antagoniste du récepteur imidazoline avec une activité réceptrice plus large.
Comparé à ces composés, le this compound se distingue par sa haute sélectivité et sa puissance, ce qui en fait un outil précieux dans l'étude des récepteurs imidazoline et de leurs voies associées .
Propriétés
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019114 | |
| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205437-64-5 | |
| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















